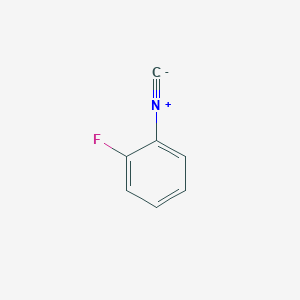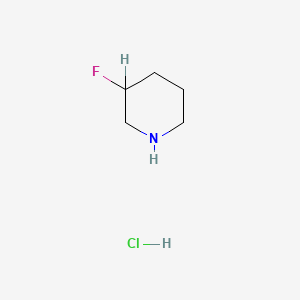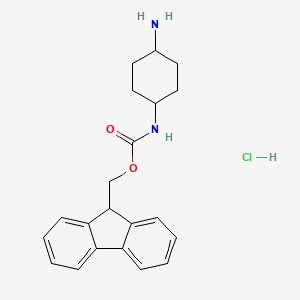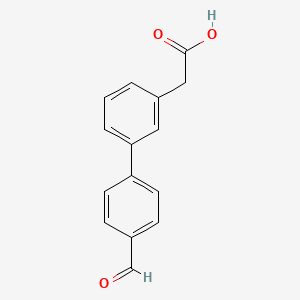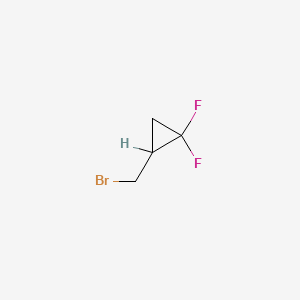
1-Bromomethyl-2,2-difluorocyclopropane
Übersicht
Beschreibung
1-Bromomethyl-2,2-difluorocyclopropane is a compound that can be inferred to have a cyclopropane core with a bromomethyl group and two fluorine atoms attached to it. While the papers provided do not directly discuss this compound, they do provide insights into the chemistry of related bromo- and difluorocyclopropane derivatives, which can help us understand the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of bromoallenes and bromodifluorinated acetates or acetamides in the presence of a base or a copper/B2pin2 catalyst to form methylenecyclopropanes and difluoromethylated compounds, respectively . Additionally, 1,1-dibromocyclopropanes can be transformed into various cyclopropane derivatives using different reagents and conditions . These methods could potentially be adapted for the synthesis of 1-Bromomethyl-2,2-difluorocyclopropane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts strain and reactivity to the compounds. The presence of substituents like bromomethyl and difluoromethyl groups can influence the electron distribution and steric hindrance in the molecule, affecting its reactivity and stability. NMR spectroscopy is a common technique used to elucidate the structure of such compounds .
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions, including ring-opening, intramolecular cyclization, and Michael addition . The presence of a bromomethyl group in 1-Bromomethyl-2,2-difluorocyclopropane suggests that it could undergo similar reactions, potentially leading to the formation of dihydronaphthalene derivatives or functionalized cyclopropanes. The difluoromethyl group could also influence the reactivity, making the compound a candidate for nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure and substituents. Compounds like 1-Bromomethyl-2,2-difluorocyclopropane are likely to have high reactivity due to ring strain and the presence of halogen atoms. The difluoromethyl group can contribute to the compound's lipophilicity and could affect its boiling point, solubility, and stability. The exact properties would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
1-Bromomethyl-2,2-difluorocyclopropane and related compounds have been studied in the context of electrochemical synthesis. Hazard, Jaouannet, and Tallec (1982) explored the electrochemical behaviors of similar bromocyclopropanes in the presence of alkaloids. They found that these interactions facilitate the cleavage of carbon-halogen bonds and can produce optically active products through asymmetric electrochemical synthesis (Hazard, Jaouannet, & Tallec, 1982).
Alkylation Reagent
Steinbeck (1979) discussed the use of 1-Bromomethyl-2,2-difluorocyclopropane as an alkylation reagent. The reaction with nucleophiles yields substitution products while preserving the dichlorocyclopropane system (Steinbeck, 1979).
Synthesis of gem-Bromochlorocyclopropanes
Balcerzak and Jończyk (1991) presented a method for synthesizing substituted 1-bromo-1-chlorocyclopropanes from dibromomethane and other compounds. This process uses aqueous potassium hydroxide and tetrabutylammonium hydrogen sulfate as a catalyst (Balcerzak & Jończyk, 1991).
Bicyclo[4.3.0]nonenes and Bicyclo[4.4.0]decenes Synthesis
Ang et al. (1996) explored the cyclization of various 2-bromo dienes under palladium catalysis, leading to bicyclo[4.3.0]nonene and bicyclo[4.4.0]-decene derivatives. This process involves an intramolecular Heck reaction without opening the cyclopropyl group (Ang et al., 1996).
Vibrational Spectra and Conformations
Wurrey, Krishnamoorthi, Pechsiri, and Kalasinsky (1982) studied the infrared and Raman spectra of (bromomethyl)cyclopropane, providing insights into its conformations and stability (Wurrey, Krishnamoorthi, Pechsiri, & Kalasinsky, 1982).
Preparation of 1-Aryl-2-bromo-3,3-difluorocyclopropenes
Lin, Chen, and Lee (2004) discussed a method for preparing 1-Aryl-2-bromo-3,3-difluorocyclopropanes, highlighting an alternative synthetic pathway and the potential for further conversions to other compounds (Lin, Chen, & Lee, 2004).
Safety And Hazards
This compound is classified as harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . It is also a flammable liquid and vapor .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1,1-difluorocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2/c5-2-3-1-4(3,6)7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDJNSKRXIUOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375748 | |
| Record name | 1-Bromomethyl-2,2-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromomethyl-2,2-difluorocyclopropane | |
CAS RN |
77613-65-1 | |
| Record name | 1-Bromomethyl-2,2-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,1-difluorocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



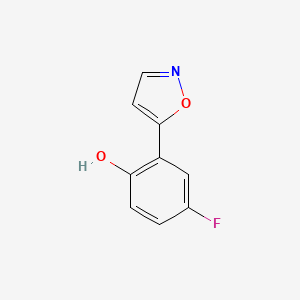
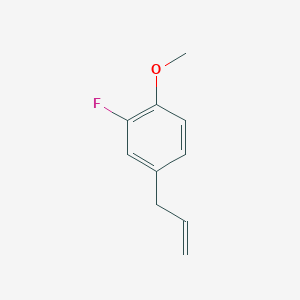
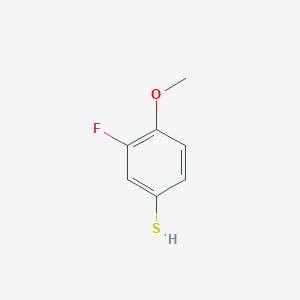

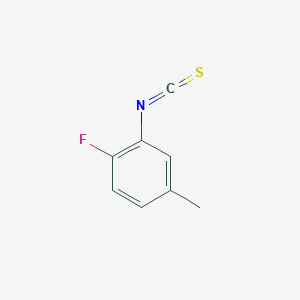
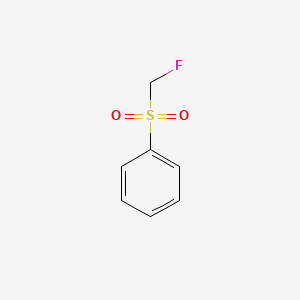
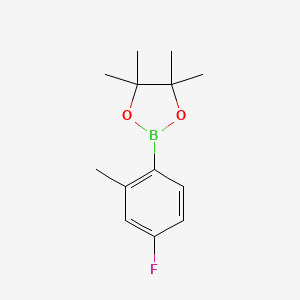
![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)
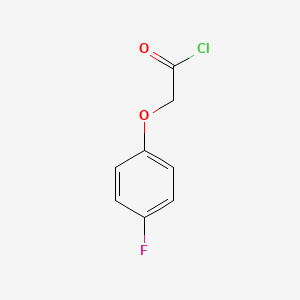
![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)
